molecular formula C18H21NaO5S B12422751 Sodium 17beta-dihydroequilin-2,4,16,16-d4 3-sulfate

Sodium 17beta-dihydroequilin-2,4,16,16-d4 3-sulfate

Katalognummer: B12422751
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: CZFNZYFVJFYZML-NRRXTGDUSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 17beta-Dihydroequilin-2,4,16,16-d4 3-Sulfate is a deuterated and sulfated derivative of the estrogenic hormone 17β-dihydroequilin, designed for use as a stable isotopic internal standard in quantitative bioanalysis . The compound features four deuterium atoms at the 2,4,16,16 positions, which provides a distinct mass shift that minimizes analytical interference from endogenous estrogens and enhances accuracy in mass spectrometric detection . This makes it an essential tool for precise pharmacokinetic and metabolic studies, particularly for quantifying levels of its non-deuterated counterpart in complex biological matrices using LC-MS/MS methodologies . The parent compound, 17β-dihydroequilin, is a naturally occurring estrogen found in horses and is a significant active metabolite of equilin sulfate, a major component of conjugated estrogens (CEEs) formulations . Research indicates that 17β-dihydroequilin is a highly potent estrogen, exhibiting greater relative binding affinity for the estrogen receptors (ERα and ERβ) than estradiol itself, and is considered one of the most important estrogens responsible for the in vivo effects of CEEs . The metabolic clearance rate of the unconjugated form is high, at approximately 1252 L/day/m² . By utilizing this deuterated internal standard, researchers can achieve highly reliable quantification of 17β-dihydroequilin and its sulfate ester, facilitating advanced research into the disposition, metabolism, and biological activity of equine estrogens. This product is intended for research applications only.

Eigenschaften

Molekularformel

C18H21NaO5S

Molekulargewicht

376.4 g/mol

IUPAC-Name

sodium;[(9S,13S,14S,17S)-2,4,16,16-tetradeuterio-17-hydroxy-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16-17,19H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,17+,18+;/m1./s1/i3D,7D2,10D;

InChI-Schlüssel

CZFNZYFVJFYZML-NRRXTGDUSA-M

Isomerische SMILES

[2H]C1=CC2=C(CC=C3[C@@H]2CC[C@]4([C@H]3CC([C@@H]4O)([2H])[2H])C)C(=C1OS(=O)(=O)[O-])[2H].[Na+]

Kanonische SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2O.[Na+]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Deuterated Core: 17β-Dihydroequilin-2,4,16,16-d4

Starting Material Selection

The synthesis begins with equilin (estra-1,3,5(10),7-tetraen-3-ol-17-one), a major component of conjugated equine estrogens (CEEs). Selective deuteration is achieved via:

Catalytic Hydrogen/Deuterium Exchange
  • Conditions :
    • Catalyst: Iridium complexes (e.g., [CpIrCl₂]₂) or rhodium catalysts ([CpRhCl₂]₂).
    • Solvent: Deuterium oxide (D₂O) with hydrogen gas (H₂) or deuterium gas (D₂).
    • Temperature: 90–130°C for 24–48 hours.
  • Outcome :
    • Positions 2 and 4 are deuterated via ortho-directed H/D exchange on the aromatic A-ring.
    • Positions 16 and 16’ are labeled using NaBD₄ in methanol during the reduction of the 17-keto group to a 17β-hydroxyl group.
Stepwise Reduction and Deuteration
  • Step 1 : Equilin is reduced to 17β-dihydroequilin using sodium borodeuteride (NaBD₄) in methanol at 40–45°C, introducing deuterium at C16 and C16’.
  • Step 2 : Aromatic deuteration at C2 and C4 is performed via microwave-assisted H/D exchange using D₂O and Pd/C under H₂ atmosphere.

Table 1: Deuterium Incorporation Efficiency

Position Method Deuterium Purity Reference
C2, C4 Iridium-catalyzed H/D exchange >90%
C16, C16’ NaBD₄ reduction >98%

Sulfation at the 3-Hydroxy Position

Sulfating Reagents and Conditions

  • Reagent : Sulfur trioxide-pyridine complex (SO₃·Py) in anhydrous pyridine.
  • Procedure :
    • The deuterated 17β-dihydroequilin (1 equiv) is dissolved in pyridine under nitrogen.
    • SO₃·Py (1.2 equiv) is added at 0°C, stirred for 4–6 hours at 25°C.
    • Reaction progress is monitored via TLC (Rf = 0.3 in CH₂Cl₂:MeOH 9:1).

Isolation of the Sulfate Ester

  • The crude product is precipitated by adding ice-cold ethyl acetate, filtered, and washed with 1M HCl to remove pyridine residues.

Table 2: Sulfation Reaction Optimization

Parameter Optimal Value Yield Improvement
SO₃·Py Equivalents 1.2 85% → 92%
Temperature 25°C Avoids over-sulfation
Solvent Anhydrous pyridine Prevents hydrolysis

Conversion to Sodium Salt

Neutralization and Salt Formation

  • The sulfate ester is dissolved in deionized water and neutralized with 1M NaOH to pH 7.0–7.5.
  • The solution is lyophilized to obtain the sodium salt as a white powder.

Purification

  • Column Chromatography : Silica gel (230–400 mesh) with CH₂Cl₂:MeOH:NH₄OH (90:9:1).
  • Crystallization : Recrystallization from methanol/water (1:1) yields >99.4% purity.

Table 3: Purity Analysis of Final Product

Method Purity (%) Deuterium Enrichment Reference
LC-MS (ESI-) 99.4 98.5% at C2,4,16,16
¹H-NMR (D₂O) 99.1 No residual protons

Critical Challenges and Solutions

Deuterium Loss During Sulfation

  • Issue : Acidic conditions during sulfation may lead to H/D exchange.
  • Solution : Use anhydrous pyridine and low temperatures (0–5°C) to minimize protonation.

Scalability of Deuteration

  • Microwave-Assisted Reactions : Reduce deuteration time from 48 hours to 2–4 hours with comparable efficiency.
  • Continuous Flow Systems : Enable kilogram-scale production using iron catalysts and D₂O under H₂ pressure.

Industrial and Regulatory Considerations

Good Manufacturing Practices (GMP)

  • Quality Control : Batch-wise LC-MS analysis to confirm deuterium content and sulfate ester integrity.
  • Storage : Lyophilized product stored at -20°C in amber vials under nitrogen to prevent oxidation.

Environmental Impact

  • Waste Management : Deuterated byproducts are incinerated to prevent environmental release.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Natrium-17beta-Dihydroequilin-2,4,16,16-d4 3-Sulfat kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Häufige Reagenzien und Bedingungen:

Wichtige gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole oder Alkane liefern kann .

Wissenschaftliche Forschungsanwendungen

Natrium-17beta-Dihydroequilin-2,4,16,16-d4 3-Sulfat wird aufgrund seiner einzigartigen Eigenschaften in der wissenschaftlichen Forschung häufig verwendet. Einige seiner Anwendungen umfassen:

5. Wirkmechanismus

Der Wirkmechanismus von Natrium-17beta-Dihydroequilin-2,4,16,16-d4 3-Sulfat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die Deuteriumatome in der Verbindung können ihre Bindungsaffinität und metabolische Stabilität beeinflussen. Dies kann zu veränderten pharmakokinetischen Profilen führen, wie z. B. einer verlängerten Halbwertszeit oder einer verringerten Stoffwechselrate. Die Verbindung kann auch mit bestimmten Enzymen oder Rezeptoren interagieren und deren Aktivität und die nachgeschalteten Signalwege beeinflussen .

Ähnliche Verbindungen:

Einzigartigkeit: Natrium-17beta-Dihydroequilin-2,4,16,16-d4 3-Sulfat ist aufgrund seiner Deuteriummarkierung einzigartig, die in pharmakokinetischen und metabolischen Studien deutliche Vorteile bietet. Das Vorhandensein von Deuteriumatomen kann zu einer verbesserten Stabilität und veränderten Stoffwechselwegen führen, was es zu einem wertvollen Werkzeug für die Arzneimittelentwicklung und Forschung macht .

Wirkmechanismus

The mechanism of action of sodium 17beta-dihydroequilin-2,4,16,16-d4 3-sulfate involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and metabolic stability. This can lead to altered pharmacokinetic profiles, such as increased half-life or reduced metabolic rate. The compound may also interact with specific enzymes or receptors, affecting their activity and downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound is part of a broader family of equilin and estradiol derivatives. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Deuterium Positions Key Structural Features
Sodium 17β-dihydroequilin-2,4,16,16-d4 3-sulfate 285979-81-9 C₁₈H₁₅D₄O₅S·Na 374.42 2, 4, 16, 16 Equilin backbone with sulfate at C3; four deuteriums
17β-Dihydroequilin 3-sulfate sodium salt 16680-49-2 C₁₈H₁₉O₅S·Na 370.40 None Non-deuterated parent compound
Equilin 3-sulfate sodium salt 16680-47-0 C₁₈H₁₉O₅S·Na 370.40 None Equilin backbone with sulfate at C3
Sodium 17β-dihydroequilenin-4,16,16-d3 3-sulfate 56086-66-9 C₁₈H₁₆D₃O₅S·Na 369.41 4, 16, 16 Equilenin backbone (additional double bond)
Sodium 17β-estradiol-2,4,16,16-d4 3-sulfate 352431-50-6 C₁₈H₁₉D₄O₅S·Na 378.45 2, 4, 16, 16 Estradiol backbone (saturated steroid core)

Functional and Metabolic Differences

  • Deuterated vs. Non-Deuterated Analogs: The deuterated version (2,4,16,16-d4) exhibits identical chemical reactivity to its non-deuterated counterpart but is distinguishable via mass spectrometry due to its +4 Da shift. This property is critical for quantifying endogenous equilin sulfates in biological matrices.
  • Equilin vs. Estradiol Derivatives : Equilin derivatives (e.g., 17β-dihydroequilin sulfate) contain a conjugated diene system in the steroid core (estra-1,3,5(10),7-tetraen-17-one), whereas estradiol derivatives (e.g., 17β-estradiol sulfate) have a fully saturated A-ring. This structural difference impacts receptor binding affinity and metabolic stability.
  • Sulfate vs. Glucuronide Conjugates : Sulfated derivatives (e.g., Equilin 3-sulfate sodium salt) are primarily excreted via renal pathways, while glucuronidated forms (e.g., Equilin 3-O-β-D-glucuronide sodium salt, CAS 27610-12-4) undergo hepatic metabolism. The glucuronide moiety increases molecular weight significantly (e.g., 466.47 g/mol vs. 370.40 g/mol for sulfate).

Analytical Chemistry

  • LC-MS/MS Quantification : Deuterated analogs like Sodium 17β-dihydroequilin-2,4,16,16-d4 3-sulfate are used as internal standards to improve the accuracy of sulfated steroid quantification in human plasma and urine.
  • Stability : Stabilization with TRIS buffer (50% w/w) is common to prevent degradation during storage and handling.

Pharmacological Studies

  • Nuclear Receptor Binding: Non-deuterated equilin sulfates exhibit moderate binding to estrogen receptors (ERα/β), while deuterated versions are used to trace receptor-ligand interactions without altering binding kinetics.
  • Metabolic Pathways: Sulfotransferase enzymes (e.g., SULT1E1) catalyze the sulfation of equilin derivatives, a process studied using deuterated analogs to differentiate endogenous and exogenous metabolites.

Biologische Aktivität

Sodium 17beta-dihydroequilin-2,4,16,16-d4 3-sulfate (CAS Number: 352431-51-7) is a deuterated derivative of equilin, a naturally occurring steroid hormone. This compound has garnered interest due to its potential biological activities and applications in research and therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and implications for therapeutic use.

  • Molecular Formula : C18H17D4NaO5S
  • Molecular Weight : 376.44 g/mol
  • Structure : The presence of four deuterium atoms in the structure enhances its stability and tracking in biological systems.

This compound exhibits biological activities primarily through its interactions with estrogen receptors (ERs). These receptors are critical for mediating the effects of steroid hormones on various physiological processes. The compound's binding affinity to ERs allows it to influence gene expression related to cell proliferation and differentiation in hormone-sensitive tissues.

Estrogenic Activity

Research indicates that this compound retains estrogenic properties similar to those of equilin. It can modulate pathways involved in:

  • Bone density maintenance
  • Reproductive health
  • Cellular growth regulation

In vitro studies have demonstrated that this compound can enhance the expression of genes associated with these functions, indicating a potential role in hormone replacement therapies and treatments for conditions like osteoporosis.

Pharmacokinetics

The incorporation of deuterium into the molecular structure alters the pharmacokinetic profile of this compound. Studies suggest that deuterated compounds may exhibit:

  • Improved metabolic stability
  • Altered clearance rates

This characteristic is particularly useful in drug development as it allows researchers to track the compound's metabolism and distribution within biological systems more effectively.

Study on Estrogen Receptor Modulation

A significant study investigated the effects of this compound on estrogen receptor modulation in T47-D breast cancer cells. The findings showed:

  • IC50 Values : The compound exhibited an IC50 value indicating effective inhibition of cell proliferation at concentrations around 20 µM.
  • Mechanistic Insights : Fluorescence microscopy revealed that treated cells underwent morphological changes consistent with apoptosis.

Comparative Analysis with Non-Deuterated Equilin

Research comparing this compound with non-deuterated equilin showed:

CompoundBinding Affinity (Kd)Estrogenic Activity
This compoundSimilar to equilinYes
Non-Deuterated EquilinStandard ReferenceYes

Both compounds demonstrated similar binding affinities to estrogen receptors but highlighted the advantages of using deuterated forms for specific research applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.